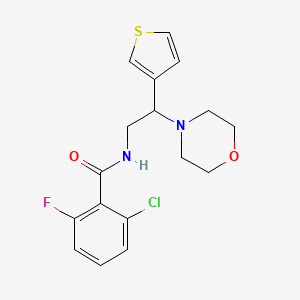

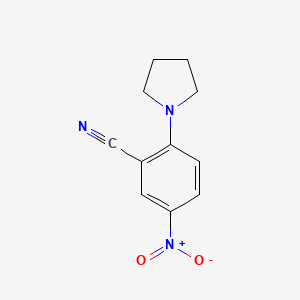

![molecular formula C14H17NO5 B2896654 methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate CAS No. 696646-07-8](/img/structure/B2896654.png)

methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

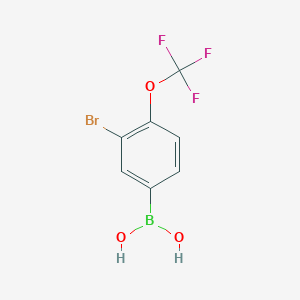

Methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate (MAE) is an organic compound with a chemical formula of C13H18N2O4. It is a white solid powder with a melting point of 118-122°C and a boiling point of 252-253°C. It is soluble in water, ethanol, and methanol, but insoluble in benzene and ether. MAE is a derivative of acrylate, which is a type of monomer used to produce polymers. MAE has been studied extensively in recent years due to its potential applications in various areas of science, such as synthesis, biochemistry, and physiology.

科学的研究の応用

Monomers for Adhesive Polymers

Researchers have synthesized and characterized various acrylate-based monomers, demonstrating their potential in creating hydrolytically stable adhesive polymers. These monomers, including derivatives similar to methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate, exhibit good water solubility and stability. They show different behaviors during radical polymerization, attributed to the varied reactivity of starting radicals. This versatility underscores their utility in engineering adhesive materials with specific properties (Moszner et al., 2001).

Anionic Polymerization

The anionic polymerization of primary acrylates, facilitated by lithium alkoxides, has been explored to achieve high polymerization yields with low polydispersity. This method allows for the precise control of molecular weight, demonstrating the acrylates' capacity for forming polymers under specific conditions. The efficiency of this control improves with the length of the n-alkyl substituent, highlighting the influence of molecular structure on polymerization outcomes (Nugay et al., 1997).

Polymeric Protecting Groups

Acrylate monomers have been utilized in the synthesis of novel polymeric amino protecting groups. These groups are critical in peptide synthesis and other areas requiring temporary protection of functional groups. The kinetic results of deprotection experiments suggest these polymers could offer innovative solutions in the field of synthetic chemistry, where precise control over reaction conditions is essential (Gormanns & Ritter, 1994).

Hydrocarbonylation and Dimerization

The hydrocarbonylation of methyl acrylate with CO and H2O, forming dimethyl 4-oxopimelate, demonstrates the potential of acrylate compounds in chemical synthesis and industrial applications. This process, using specific catalyst systems, can lead to high yields of desired products, showcasing the versatility of acrylate compounds in catalytic reactions (Murata & Matsuda, 1982).

特性

IUPAC Name |

methyl (E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-3-19-12-8-10(5-7-14(17)18-2)4-6-11(12)20-9-13(15)16/h4-8H,3,9H2,1-2H3,(H2,15,16)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRJBPZTVHNGNO-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=CC(=O)OC)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/C(=O)OC)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

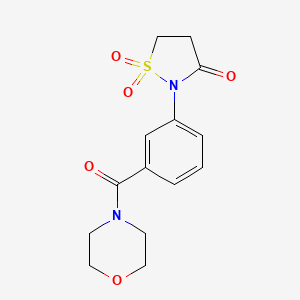

![N-ethyl-2-piperazin-1-yl-5-{[(4-propylphenyl)sulfonyl]amino}benzamide](/img/structure/B2896572.png)

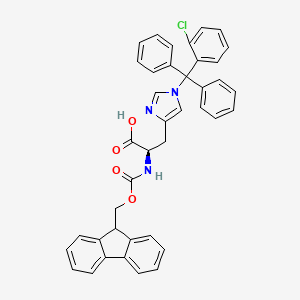

![N-ethyl-8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2896573.png)

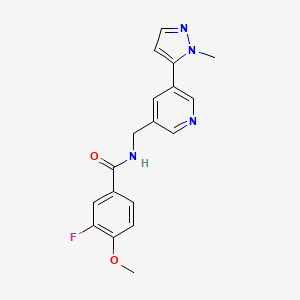

![6-(5-Chloro-2-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2896575.png)

![5-[(4-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2896581.png)

![N-(5-Chloro-2-methoxyphenyl)-4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2896584.png)